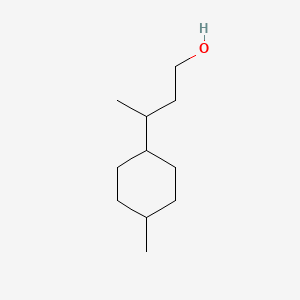
Calcium isohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium isohexadecanoate, also known as calcium palmitate, is a calcium salt of isohexadecanoic acid. It is a white, odorless powder that is insoluble in water but soluble in organic solvents. This compound is commonly used in various industrial applications, including as a stabilizer, lubricant, and surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium isohexadecanoate can be synthesized through the reaction of isohexadecanoic acid with calcium hydroxide or calcium chloride. The reaction typically involves heating the acid with the calcium compound in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting isohexadecanoic acid with calcium oxide or calcium hydroxide in large reactors. The reaction mixture is heated to a specific temperature, usually around 150-200°C, to ensure complete conversion. The product is then purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium isohexadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: It can be reduced to form calcium metal and isohexadecanoic acid.
Substitution: It can undergo substitution reactions with other acids or bases to form different calcium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions are carried out using various acids or bases in organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Calcium carbonate and isohexadecanoic acid derivatives.
Reduction: Calcium metal and isohexadecanoic acid.
Substitution: Different calcium salts depending on the substituting acid or base.
Applications De Recherche Scientifique
Calcium isohexadecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Used as a lubricant, surfactant, and stabilizer in various industrial processes.
Mécanisme D'action
Calcium isohexadecanoate exerts its effects through several mechanisms:
Calcium Ion Release: It releases calcium ions, which play a crucial role in various cellular processes, including signal transduction and muscle contraction.
Membrane Stabilization: It stabilizes cell membranes by interacting with phospholipids and proteins.
Enzyme Activation: It activates certain enzymes by binding to their active sites and facilitating catalytic reactions.
Comparaison Avec Des Composés Similaires
Calcium isohexadecanoate is similar to other calcium salts of fatty acids, such as calcium stearate and calcium oleate. it has unique properties that make it suitable for specific applications:
Calcium Stearate: Used primarily as a lubricant and release agent in the plastics industry.
Calcium Oleate: Used as a surfactant and emulsifier in the cosmetics and food industries.
Propriétés
Numéro CAS |
95934-92-2 |
|---|---|
Formule moléculaire |
C32H62CaO4 |
Poids moléculaire |
550.9 g/mol |
Nom IUPAC |
calcium;14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Ca/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
Clé InChI |
SYUYMDIBFKKQEK-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)




![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)

